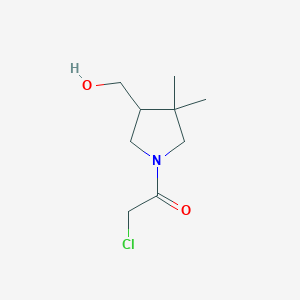
(2-(2-azidoethyl)octahydro-3aH-isoindol-3a-yl)methanol
Overview
Description
“(2-(2-azidoethyl)octahydro-3aH-isoindol-3a-yl)methanol” is a chemical compound with the molecular formula C11H20N4O and a molecular weight of 224.3 g/mol. It is categorized as an intermediate . This product is not intended for human or veterinary use and is for research use only.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. As an intermediate , it is likely involved in various chemical reactions to produce other compounds.Scientific Research Applications
Novel Chiral Bridged Azepanes Synthesis
Research by Elżbieta Wojaczyńska, I. Turowska-Tyrk, and J. Skarżewski (2012) focuses on the synthesis of chiral-bridged azepanes through the stereoselective ring expansion of 2-azanorbornan-3-yl methanols. This work demonstrates the potential for constructing complex molecular architectures, highlighting the versatility of methanol derivatives in organic synthesis (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).
Methanol Adsorption and Desorption on CeO2 Nanocrystals
A study by Zili Wu, M. Li, D. Mullins, and S. Overbury (2012) uses methanol to probe the surface sites of ceria nanocrystals. This research underscores the role of methanol in studying the catalytic properties of metal oxides, suggesting potential applications in catalyst design and environmental remediation (Wu, Li, Mullins, & Overbury, 2012).
Solvent-Mediated Allylation of Carbonyl Compounds
The work by Teresa M. Cokley et al. (1997) illustrates the use of methanol in promoting the addition of allyltrimethylstannane to carbonyl compounds, providing a pathway for forming homoallylic alcohols without the need for added catalysts. This research points to methanol's utility in facilitating organic transformations (Cokley et al., 1997).
Mechanism of Action
The mechanism of action for this compound is not provided in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable if this compound is used solely for research purposes.
Future Directions
properties
IUPAC Name |
[2-(2-azidoethyl)-3,4,5,6,7,7a-hexahydro-1H-isoindol-3a-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c12-14-13-5-6-15-7-10-3-1-2-4-11(10,8-15)9-16/h10,16H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBRCKWOLJYBGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CN(CC2C1)CCN=[N+]=[N-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















